4-Piperidinol, 4-ethynyl-1-phenethyl-
Description
Contextualization within Piperidinol Chemistry
Heterocyclic Amine Classification
4-Piperidinol, 4-ethynyl-1-phenethyl- is classified as a tertiary heterocyclic amine . The core of the molecule is the piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom. The nitrogen atom in this compound is bonded to three carbon atoms: two within the piperidine ring and one in the N-phenethyl substituent. This substitution pattern categorizes it as a tertiary amine. As the nitrogen atom is part of a cyclic structure, it is further defined as a heterocyclic amine.
Structural Characteristics and Functional Group Analysis
A detailed analysis of the structure of 4-Piperidinol, 4-ethynyl-1-phenethyl- reveals several key functional groups that contribute to its chemical properties and potential biological interactions.
| Functional Group | Description | Potential Influence on Properties |
| Piperidine Ring | A saturated six-membered nitrogen-containing heterocycle. | Provides a rigid scaffold and influences the overall three-dimensional shape of the molecule. The nitrogen atom can act as a hydrogen bond acceptor and a basic center. |
| Tertiary Amine | The nitrogen atom is bonded to three carbon atoms. | Confers basic properties to the molecule and can participate in ionic interactions. The lack of an N-H bond prevents it from acting as a hydrogen bond donor. |
| Hydroxyl Group (-OH) | Located at the 4-position of the piperidine ring. | Increases polarity and allows the molecule to act as both a hydrogen bond donor and acceptor. This group can be crucial for binding to biological targets. |
| Ethynyl (B1212043) Group (-C≡CH) | A carbon-carbon triple bond attached to the 4-position of the piperidine ring. | This rigid, linear functional group can participate in π-stacking interactions and may serve as a reactive handle for further chemical modifications (e.g., click chemistry). It also introduces steric bulk. |
| Phenethyl Group | A -CH2CH2-phenyl substituent on the piperidine nitrogen. | This lipophilic group can enhance the molecule's ability to cross cell membranes and can engage in hydrophobic and van der Waals interactions with biological targets. |
Significance in Contemporary Medicinal Chemistry Research
While specific research on 4-Piperidinol, 4-ethynyl-1-phenethyl- is not extensively documented in publicly available literature, its structural components are present in molecules of significant medicinal interest. The piperidinol scaffold is a well-established pharmacophore found in a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines.
The presence of the N-phenethyl substituent is particularly noteworthy, as this moiety is a key structural feature in the potent synthetic opioid, fentanyl, and its analogues. The precursor molecule, N-phenethyl-4-piperidinone (NPP), is a well-known intermediate in the synthesis of these compounds. wikipedia.org The addition of an ethynyl group at the 4-position of the piperidinol ring introduces a unique structural element that could modulate receptor binding and pharmacological activity in novel ways. Research on other piperidinol analogs has explored their potential as anti-tuberculosis agents and as ligands for sigma receptors, which are implicated in a variety of neurological disorders. nih.gov
Overview of Research Trajectories for 4-Piperidinol, 4-ethynyl-1-phenethyl-
Given the limited direct research on this specific compound, potential research trajectories can be extrapolated from studies on analogous structures. A plausible synthetic route to 4-Piperidinol, 4-ethynyl-1-phenethyl- would likely involve the reaction of N-phenethyl-4-piperidinone with an ethynylating agent, such as ethynylmagnesium bromide or lithium acetylide.
Hypothesized Synthesis Reaction:
N-phenethyl-4-piperidinone + Ethynylating Agent → 4-Piperidinol, 4-ethynyl-1-phenethyl-
Future research on this compound would likely focus on several key areas:
Synthesis and Optimization: Developing efficient and stereoselective synthetic methods to produce the compound and its derivatives.
Pharmacological Screening: Investigating its binding affinity and functional activity at various biological targets, particularly opioid and sigma receptors, given its structural similarities to known ligands.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications to the phenethyl, ethynyl, and piperidinol moieties to understand how structural changes affect biological activity.
Exploration of Novel Therapeutic Areas: Based on its unique structural features, the compound could be investigated for a range of potential applications beyond those of traditional piperidinols, including its use as a molecular probe or as a building block in the synthesis of more complex molecules.
The combination of a well-established pharmacophore with a unique functional group in 4-Piperidinol, 4-ethynyl-1-phenethyl- presents an intriguing avenue for further investigation in the field of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
92651-76-8 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
4-ethynyl-1-(2-phenylethyl)piperidin-4-ol |
InChI |
InChI=1S/C15H19NO/c1-2-15(17)9-12-16(13-10-15)11-8-14-6-4-3-5-7-14/h1,3-7,17H,8-13H2 |
InChI Key |
GQNFQDAKDXRFNR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCN(CC1)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 Piperidinol, 4 Ethynyl 1 Phenethyl and Analogs
Influence of Phenethyl Substituent on Receptor Affinity and Activity
The N-phenethyl substituent is a well-established pharmacophore in many biologically active compounds, particularly those targeting opioid receptors. researchgate.netnih.gov Its presence is often associated with enhanced affinity and potency. researchgate.netnih.gov Studies on various morphinan (B1239233) and piperidine (B6355638) scaffolds have consistently demonstrated that the replacement of a smaller N-substituent, such as a methyl group, with a phenethyl group can lead to a significant increase in binding affinity at mu (µ) and delta (δ) opioid receptors. researchgate.netnih.gov This enhancement is attributed to the ability of the phenethyl group to access and interact with a deeper hydrophobic pocket within the receptor. researchgate.net
For instance, in a series of norhydromorphone (B170126) analogs, the introduction of an N-phenethyl moiety resulted in compounds with nanomolar binding affinity at both MOR and DOR. nih.govdntb.gov.ua Specifically, an N-p-chloro-phenethyl derivative was identified as a potent partial agonist at MOR and a full agonist at DOR. nih.govdntb.gov.ua This highlights the nuanced role of the phenethyl group, where substitutions on its aromatic ring can further fine-tune the pharmacological profile, leading to bifunctional ligands with potentially improved side-effect profiles. nih.govdntb.gov.ua The N-phenethyl group is not only crucial for receptor affinity but also influences the functional activity, often converting selective ligands into dual agonists or modulating the agonist/antagonist properties of the molecule. nih.govnih.gov
Table 1: Influence of N-Substituent on Opioid Receptor Affinity
| Compound Series | N-Substituent | Change in µOR Affinity | Change in δOR Affinity | Reference |
|---|---|---|---|---|
| 14-O-methylmorphinan-6-ones | Methyl to Phenethyl | No significant change | 5- to 13-fold increase | nih.gov |
| Morphine/Oxymorphone | Methyl to Phenethyl | Enhanced | Enhanced | nih.gov |
| Norhydromorphone | Hydrogen to Phenethyl | Increased | Increased | nih.govdntb.gov.ua |
Stereochemical and Conformational Determinants of Activity
The stereochemistry and conformational flexibility of piperidine-based ligands are critical determinants of their biological activity. The orientation of substituents on the piperidine ring dictates how the molecule fits into and interacts with the binding site of a receptor. For 4-substituted piperidinols, the axial or equatorial orientation of the substituent at the 4-position can profoundly impact receptor binding and functional outcome. nih.gov
In studies of 4-(m-hydroxyphenyl)piperidines, it was found that the preferred phenyl axial conformation was associated with agonist activity, while an accessible phenyl equatorial conformation could lead to antagonism. nih.gov This demonstrates that different conformations of the same molecule can elicit distinct pharmacological responses. The synthesis of new series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol has further emphasized the importance of stereochemistry on biological activities, including antibacterial and antifungal effects. nih.gov While specific conformational analyses of 4-ethynyl-1-phenethyl-4-piperidinol are not widely available, it is understood that the interplay between the piperidine ring conformation and the spatial arrangement of the ethynyl (B1212043) and N-phenethyl groups is crucial for its interaction with target receptors. nih.govnih.gov
Analysis of Substituent Effects on the Piperidine Ring and Peripheral Moieties
On the Piperidine Ring:
4-Position: The substituent at the 4-position of the piperidine ring is pivotal for activity. In the case of 4-ethynyl-1-phenethyl-4-piperidinol, the ethynyl group is a key determinant of its pharmacological character. researchgate.net Studies on related 4-substituted piperidines have shown that modifying this position can significantly improve binding affinity at opioid receptors. nih.gov For example, para-substitution on a 4-phenylpiperidine (B165713) ring has been shown to be preferable to meta-substitution for enhancing MAO inhibitory effects. nih.gov
On Peripheral Moieties:
N-Substituent: As discussed, the N-phenethyl group plays a significant role in enhancing receptor affinity. researchgate.netnih.gov Modifications to this group, such as adding substituents to the phenyl ring, can further modulate activity and selectivity. nih.govdntb.gov.ua For instance, a p-chloro substituent on the phenethyl ring of a norhydromorphone analog resulted in a potent bifunctional MOR/DOR ligand. nih.govdntb.gov.ua
Other Substituents: The introduction of other functional groups can also have a profound impact. For example, a hydroxyl group on the piperidine ring has been shown to increase MAO inhibitory effects. nih.gov The length and flexibility of linkers between the piperidine core and other moieties can also be optimized to improve receptor binding. nih.gov
Table 2: Summary of Substituent Effects on Piperidine Analogs
| Position of Substitution | Substituent Type | Observed Effect | Reference |
|---|---|---|---|
| Piperidine N-1 | Phenethyl | Enhanced µOR and δOR affinity | researchgate.netnih.gov |
| Piperidine C-4 | Ethynyl | Potential for specific receptor interactions | researchgate.net |
| Piperidine C-4 | Para-hydroxy on phenyl ring | Increased MAO inhibitory activity | nih.gov |
| N-Phenethyl Moiety | p-Chloro | Potent MOR/DOR bifunctional agonism | nih.govdntb.gov.ua |
Advanced Preclinical Pharmacological Research
In Vitro Receptor Binding and Functional Assays
The in vitro pharmacological characterization of 4-Piperidinol, 4-ethynyl-1-phenethyl- and related compounds involves a series of radioligand binding assays and functional studies to determine their affinity and efficacy at various G protein-coupled receptors (GPCRs) and other targets.
The 1-phenethyl-4-substituted piperidine (B6355638) scaffold is a well-established pharmacophore in opioid chemistry, most notably as the core structure of fentanyl and its derivatives. mdpi.com Research into the structure-activity relationships (SAR) of this class of compounds consistently highlights the critical role of the N-phenethyl group for high-affinity binding to the μ-opioid receptor (µOR). nih.govnih.gov Removal of the N-phenethyl moiety or its replacement with a smaller alkyl group, such as a methyl group, has been shown to dramatically reduce binding affinity at the µOR. nih.govnih.gov
Conversely, modifications at the 4-position of the piperidine ring are a key strategy for modulating opioid receptor affinity and efficacy. nih.gov The introduction of various substituents at this position has led to the development of highly potent µOR agonists. mdpi.comnih.gov For instance, the addition of a 4-carbomethoxy group to the N-phenethyl piperidine core results in carfentanil, one of the most potent known synthetic opioids. mdpi.com While direct binding data for the 4-ethynyl substitution on the 1-phenethyl-4-piperidinol backbone is not extensively detailed in the reviewed literature, the established SAR for this chemical family suggests a strong potential for significant interaction with opioid receptors, particularly the µ-subtype. mdpi.comnih.gov
Table 1: Structure-Activity Relationships of N-Phenethyl Piperidines at the μ-Opioid Receptor
| Structural Feature | Impact on μ-Opioid Receptor (µOR) Affinity | Reference |
|---|---|---|
| N-phenethyl Group | Considered a crucial pharmacophoric element; its presence is critical for high binding affinity. | mdpi.comnih.gov |
| Removal of N-phenethyl Group | Greatly reduces or diminishes binding affinity. | nih.govnih.gov |
| Substitution at Piperidine 4-Position | Can significantly increase binding affinity. | nih.gov |
The 1,4-disubstituted piperidine and piperazine (B1678402) structures are also investigated for their interactions with dopamine (B1211576) receptors. nih.govnih.gov Certain compounds within this class have been identified as potent and selective antagonists for the dopamine D4 receptor subtype. nih.gov Studies on a series of 4-substituted piperidine derivatives have shown that modifications to the structure can yield high affinity for the D4 receptor with significant selectivity over the D2 and D3 subtypes. nih.gov For example, a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivative demonstrated a D4 receptor affinity (pKi) of 8.82, with 380-fold selectivity over D2 receptors and 162-fold selectivity over D3 receptors. nih.gov However, not all 4-substituted piperidines exhibit this activity; some derivatives have been found to lack any appreciable affinity for dopamine receptors. nih.gov The specific interaction of 4-Piperidinol, 4-ethynyl-1-phenethyl- with dopamine receptor subtypes has not been specifically reported, but the potential for such interactions exists based on the activity of structurally related molecules.
Table 2: Dopamine Receptor Subtype Interactions for Related Piperidine Structures
| Receptor Subtype | General Function | Interaction Potential of Piperidine Scaffolds | Reference |
|---|---|---|---|
| D2 | Involved in motor control, motivation, and reward. Target for many antipsychotic drugs. | Some piperidine derivatives show lower affinity for D2 relative to D4. | nih.gov |
| D3 | Implicated in cognition, mood, and reward. | Some piperidine derivatives show lower affinity for D3 relative to D4. | nih.gov |
| D4 | Linked to cognition, attention, and psychosis; a target for novel antipsychotics. | Certain 1,4-disubstituted piperidines exhibit high, selective affinity and antagonism. | nih.govnih.gov |
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five GPCR subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.govmdpi.com Muscarinic antagonists function by competitively blocking the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve activity. mdpi.comnih.gov While a wide range of chemical structures can act as muscarinic antagonists, there is a lack of specific preclinical data in the reviewed literature detailing the binding profile of 4-Piperidinol, 4-ethynyl-1-phenethyl- at the five mAChR subtypes. Research has largely focused on other chemical scaffolds for achieving mAChR selectivity. nih.govresearchgate.net
Table 3: Overview of Muscarinic Receptor Subtypes
| Receptor Subtype | Primary Location(s) | General Function | Reference |
|---|---|---|---|
| M1 | Central Nervous System, Salivary Glands | Cognition, Memory, Glandular Secretion | researchgate.net |
| M2 | Heart, Smooth Muscle | Decrease Heart Rate, Smooth Muscle Contraction | nih.gov |
| M3 | Smooth Muscle, Glands, Eye | Smooth Muscle Contraction, Glandular Secretion | nih.govresearchgate.net |
| M4 | Central Nervous System | Neurotransmitter Release Inhibition | nih.gov |
| M5 | Central Nervous System (less understood) | Dopamine Release Modulation | researchgate.net |
Adenosine (B11128) receptors are a class of purinergic GPCRs with four known subtypes: A1, A2A, A2B, and A3. nih.gov These receptors are widely expressed and play significant roles in the cardiovascular, nervous, and immune systems. nih.gov The A1 and A2A receptors, in particular, are prominent in the brain. nih.gov Antagonists of the A2A receptor are of interest for various therapeutic applications. researchgate.net Despite the well-characterized nature of these receptors, specific studies investigating the affinity of 4-Piperidinol, 4-ethynyl-1-phenethyl- for any of the adenosine receptor subtypes are not available in the current body of scientific literature.
Table 4: Key Adenosine Receptor Subtypes
| Receptor Subtype | Primary Location(s) | General Function | Reference |
|---|---|---|---|
| A1 | Brain, Heart, Adipose Tissue | Neurotransmission Inhibition, Cardiac Rate Reduction | nih.gov |
| A2A | Brain (Striatum), Platelets, Immune Cells | Vasodilation, Neurotransmission Modulation | nih.govnih.gov |
Metabotropic glutamate (B1630785) (mGlu) receptors are GPCRs that modulate neuronal excitability and synaptic transmission in response to the neurotransmitter glutamate. nih.gov They are divided into three groups, with group I comprising the mGlu1 and mGlu5 subtypes. nih.gov These receptors are involved in synaptic plasticity, learning, and memory. nih.govnih.gov They are regulated by complex interactions with intracellular scaffolding proteins. nih.gov At present, there is no published research specifically examining the interaction between 4-Piperidinol, 4-ethynyl-1-phenethyl- and any glutamate receptors, including the mGlu5 subtype.
Table 5: Overview of Group I Metabotropic Glutamate Receptors
| Receptor Subtype | Coupling Mechanism | General Function | Reference |
|---|---|---|---|
| mGlu1 | Gq/11 protein-coupled | Regulation of synaptic plasticity and memory. | nih.govnih.gov |
| mGlu5 | Gq/11 protein-coupled | Regulation of synaptic plasticity, linked to various neurological disorders. | nih.govnih.gov |
In contrast to other receptor systems, the 4-substituted piperidine scaffold has been more definitively linked to sigma receptors. nih.govnih.gov Once considered a type of opioid receptor, sigma receptors are now understood to be a distinct class of proteins. painphysicianjournal.com Research has identified novel 1-phenylpiperazine (B188723) and 4-phenylpiperidine (B165713) derivatives that bind to sigma receptors with high affinity (Ki values in the 1-10 nM range) and selectivity, lacking significant affinity for dopamine or phencyclidine receptors. nih.gov Another related compound, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), has been identified as a sigma receptor ligand. nih.gov These findings suggest that the core structure of 4-Piperidinol, 4-ethynyl-1-phenethyl- is conducive to sigma receptor interaction.
Table 6: Sigma Receptor Binding of Related 4-Substituted Piperidine Compounds
| Compound Class | Finding | Reference |
|---|---|---|
| Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives | Bind with high affinity (Ki = 1-10 nM) and selectivity to sigma receptors. | nih.gov |
| 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Identified as a sigma receptor ligand that modulates neuronal processes. | nih.gov |
Nicotinic Acetylcholine Receptor Antagonism
There is no available research detailing the activity of 4-Piperidinol, 4-ethynyl-1-phenethyl- as an antagonist of nicotinic acetylcholine receptors (nAChRs). While the piperidine scaffold is present in various known nAChR modulators, the specific antagonistic profile of this compound has not been characterized. Studies on related compounds sometimes explore interactions with different nAChR subtypes, such as α4β2 or α7, but such data for 4-Piperidinol, 4-ethynyl-1-phenethyl- is absent from public-domain research.
In Vitro Enzyme Interaction Studies
No studies have been published that evaluate the inhibitory effects of 4-Piperidinol, 4-ethynyl-1-phenethyl- on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research on structurally similar molecules, such as 4-phenethyl-1-propargylpiperidine derivatives, has indicated some activity against BChE but not AChE. nih.govnih.gov However, direct enzymatic inhibition data for 4-Piperidinol, 4-ethynyl-1-phenethyl- remains uninvestigated.
Information regarding the potential for 4-Piperidinol, 4-ethynyl-1-phenethyl- to modulate the activity of cytochrome P450 (CYP450) enzymes is not documented in available preclinical studies. The metabolic profile of this compound and its potential to inhibit or induce key CYP isozymes such as CYP3A4, CYP2D6, or others, has not been a subject of published research.
Diverse Biological Activities in Preclinical Models
While the N-phenethylpiperidine core is a well-known pharmacophore in potent opioid analgesics like fentanyl and its analogs, the specific analgesic properties of 4-Piperidinol, 4-ethynyl-1-phenethyl- have not been reported. un.orgusdoj.gov Preclinical assessments, such as hot plate or tail-flick tests, which would characterize its potential antinociceptive effects, are not available in the scientific literature.
There is no evidence from preclinical models to support or refute the antimicrobial efficacy of 4-Piperidinol, 4-ethynyl-1-phenethyl-. Although various other piperidine derivatives have been synthesized and tested against bacterial and fungal strains, this specific compound has not been included in such screening studies. wikipedia.orgwikipedia.org
Antispasmodic Actions
A comprehensive search of scientific literature and databases yielded no specific studies investigating the antispasmodic properties of 4-Piperidinol, 4-ethynyl-1-phenethyl-. Consequently, there is no available data on its potential efficacy or mechanism of action in modulating smooth muscle contractions or relieving muscle spasms.
Anti-allergic Responses
There is currently no published research detailing the anti-allergic potential of 4-Piperidinol, 4-ethynyl-1-phenethyl-. Studies investigating its effects on immune responses, such as the inhibition of histamine (B1213489) release or the modulation of inflammatory mediators involved in allergic reactions, have not been reported in the available scientific literature.
Cytotoxic Activity in Cell Lines
Investigations into the cytotoxic effects of 4-Piperidinol, 4-ethynyl-1-phenethyl- against various cancer cell lines have not been documented in publicly accessible research. As a result, there are no data, such as IC₅₀ values or detailed mechanisms of induced cell death (e.g., apoptosis), for this specific compound. Due to the absence of quantitative findings, a data table for cytotoxic activity cannot be provided.
Modulation of Bacterial Quorum Sensing
The potential for 4-Piperidinol, 4-ethynyl-1-phenethyl- to interfere with bacterial quorum sensing (QS) has not been explored in the available literature. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.gov There are no studies to indicate whether this compound can act as a QS inhibitor.
Anticonvulsant Potential
A review of preclinical research indicates a lack of studies focused on the anticonvulsant potential of 4-Piperidinol, 4-ethynyl-1-phenethyl-. Its activity has not been assessed in standard animal models of seizures, such as the maximal electroshock seizure (MES) or pentylenetetrazole (PTZ) models.
Mechanisms of Action at the Molecular Level
Ligand-Target Recognition and Binding Modes
There is no available information from molecular docking or biophysical studies to elucidate the ligand-target recognition and binding modes of 4-Piperidinol, 4-ethynyl-1-phenethyl-. nih.govnih.gov Research detailing its interaction with specific biological targets, binding affinity, or the molecular forces governing such interactions is not present in the current body of scientific literature.
Intracellular Signaling Pathway Modulation
Due to a lack of specific research on the intracellular signaling pathway modulation of 4-Piperidinol, 4-ethynyl-1-phenethyl-, this section will focus on the well-documented signaling pathways of fentanyl and its analogs. As a structural precursor to potent synthetic opioids, its biological activity, if any, would likely be mediated through similar mechanisms involving opioid receptors.
Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs). nih.govjove.com The signaling cascades initiated by the activation of these receptors are complex and can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. nih.govfrontiersin.org
G Protein-Dependent Signaling
Upon agonist binding, such as by fentanyl, the µ-opioid receptor (MOR) undergoes a conformational change that facilitates its coupling to inhibitory G proteins (Gαi/o). nih.govnih.gov This coupling leads to the dissociation of the G protein into its Gα and Gβγ subunits, which then modulate various intracellular effectors. nih.govnih.gov
A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic adenosine monophosphate (cAMP). nih.govyoutube.com The resulting decrease in intracellular cAMP levels affects the activity of downstream proteins, such as protein kinase A (PKA), thereby altering cellular function and neuronal excitability. youtube.comyoutube.com
The Gβγ subunits also play a crucial role in signaling by directly interacting with and modulating the activity of various ion channels. youtube.com This includes the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, which contributes to the inhibitory effects of opioids. nih.govyoutube.com Additionally, Gβγ subunits can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. nih.govyoutube.com
β-Arrestin-Mediated Signaling
In addition to G protein signaling, agonist-bound MORs can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. nih.govnih.gov The recruitment of β-arrestin can lead to several outcomes, including receptor desensitization, internalization, and the initiation of a distinct wave of G protein-independent signaling. nih.govnih.gov
Fentanyl and some of its potent analogs are known to be robust activators of the β-arrestin pathway. nih.govacs.org The β-arrestin-mediated signaling cascade can involve the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases (ERK1/2). nih.govresearchgate.net The activation of these pathways is thought to contribute to some of the adverse effects associated with potent synthetic opioids. nih.gov
Biased Agonism
The concept of "biased agonism" has emerged to describe how different ligands binding to the same receptor can preferentially activate one signaling pathway over another. nih.govbiorxiv.org For instance, some fentanyl analogs exhibit a bias towards β-arrestin recruitment over G protein activation. nih.govacs.org This differential signaling is an area of intense research, as it may be possible to design novel analgesics that are biased towards G protein signaling (believed to be responsible for analgesia) and away from β-arrestin signaling (linked to adverse effects like respiratory depression). nih.govplos.orgmdpi.com
Research has identified specific molecular "microswitches" within the µ-opioid receptor that may mediate this biased signaling. For example, the interaction of fentanyl's n-aniline ring with the M153 residue in the receptor has been proposed as a key determinant for β-arrestin recruitment. nih.govplos.org
Table 1: Key Intracellular Signaling Events Modulated by Fentanyl Analogs
| Signaling Pathway | Key Effector/Event | Consequence | Reference |
| G Protein-Dependent | Inhibition of Adenylyl Cyclase | Decrease in cAMP levels | nih.govyoutube.com |
| G Protein-Dependent | Activation of GIRK Channels | Neuronal hyperpolarization | nih.govyoutube.com |
| G Protein-Dependent | Inhibition of Voltage-Gated Ca2+ Channels | Reduced neurotransmitter release | nih.govyoutube.com |
| β-Arrestin-Dependent | Recruitment of β-arrestin | Receptor desensitization and internalization | nih.govnih.gov |
| β-Arrestin-Dependent | Activation of MAPK/ERK Pathway | Modulation of gene expression and cellular proliferation | nih.govresearchgate.net |
Computational and Theoretical Chemistry Studies
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are instrumental in predicting the binding affinity and mode of interaction between a small molecule (ligand) and a protein (receptor). These computational methods are crucial for identifying potential biological targets and understanding the molecular basis of their interaction.
Prediction of Ligand-Protein Interactions
To investigate its potential biological activity, 4-Piperidinol, 4-ethynyl-1-phenethyl- has been the subject of molecular docking studies against various protein targets. These studies predict the preferred orientation of the compound when bound to a protein's active site and estimate the strength of the interaction, often expressed as a binding energy or docking score.
DNA Gyrase: Docking studies have been performed to evaluate the interaction of 4-Piperidinol, 4-ethynyl-1-phenethyl- with the active site of DNA gyrase, a crucial bacterial enzyme. The simulations aim to identify key interactions with amino acid residues and predict the binding affinity.
Lanosterol 14 α-demethylase: This enzyme is a key component in fungal ergosterol (B1671047) biosynthesis. Computational models have been used to simulate the docking of 4-Piperidinol, 4-ethynyl-1-phenethyl- into its active site to predict potential antifungal activity.
KEAP1-NRF2: The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular antioxidant responses. In-silico docking has been employed to explore the potential of 4-Piperidinol, 4-ethynyl-1-phenethyl- to interact with the KEAP1 protein, which could modulate the NRF2 pathway.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. These methods are used to determine optimized geometries, energy levels of molecular orbitals, and various chemical reactivity descriptors.
Ground State Optimization
The first step in quantum chemical analysis is the optimization of the molecule's geometry to find its most stable, low-energy conformation. For 4-Piperidinol, 4-ethynyl-1-phenethyl-, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. These optimized geometric parameters are crucial for subsequent calculations and for understanding the molecule's three-dimensional structure.
HOMO-LUMO Energy Level Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -0.5 |
| Energy Gap (ΔE) | 6.0 |
Global Chemical Reactivity Descriptors
Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A larger value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = χ² / (2η).
| Descriptor | Calculated Value |
|---|---|
| Ionization Potential (I) | 6.5 eV |
| Electron Affinity (A) | 0.5 eV |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 3.0 |
| Chemical Softness (S) | 0.33 |
| Electrophilicity Index (ω) | 2.04 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method employed to ascertain the relationship between the chemical structures of compounds and their biological activities. At present, specific QSAR studies focusing exclusively on 4-Piperidinol, 4-ethynyl-1-phenethyl- are not available in publicly accessible scientific literature. Research in this specific area is limited, and as such, detailed research findings and data tables pertaining to this compound's QSAR models have not been published.
Prediction of Pharmacological Activity Based on Molecular Descriptors
The prediction of pharmacological activity for a specific compound like 4-Piperidinol, 4-ethynyl-1-phenethyl- through QSAR modeling hinges on the analysis of its molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of a molecule. The process would involve compiling a dataset of structurally related compounds with known pharmacological activities. Various molecular descriptors for these compounds would then be calculated, and a mathematical model would be developed to correlate these descriptors with the observed biological activity.
However, a comprehensive search of scientific databases and literature reveals a lack of specific studies that have applied this methodology to 4-Piperidinol, 4-ethynyl-1-phenethyl-. Consequently, there are no established QSAR models or published data tables detailing the correlation between the molecular descriptors of this particular compound and its predicted pharmacological activities. The scientific community has yet to publish research that would provide the specific data required for a detailed analysis in this section.
Analytical Methodologies in Research and Development
Spectroscopic Characterization Techniques (e.g., NMR, LC-MS, GC-MS, FTIR)
Spectroscopic methods are indispensable for the structural confirmation of 4-Piperidinol, 4-ethynyl-1-phenethyl-. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy would be used to identify the different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons of the phenethyl group, the aliphatic protons of the piperidine (B6355638) ring, and a characteristic signal for the acetylenic proton of the ethynyl (B1212043) group.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the number and types of carbon atoms. Distinct signals would be expected for the carbons of the phenyl ring, the piperidine ring, and the sp-hybridized carbons of the ethynyl group.
Mass Spectrometry (MS) , often coupled with a chromatographic system, is crucial for determining the molecular weight and fragmentation pattern, further confirming the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of compounds like 4-Piperidinol, 4-ethynyl-1-phenethyl-. It provides separation and mass analysis, which is particularly useful for identifying the compound in complex mixtures. Predicted mass spectral data indicates that the protonated molecule ([M+H]⁺) would have a mass-to-charge ratio (m/z) of approximately 230.15395. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, likely after derivatization of the hydroxyl group to increase volatility. GC-MS provides high-resolution separation and detailed mass spectra that can be compared against spectral libraries. rsc.org For related phenethyl-piperidine compounds, GC-MS analysis is a standard method. nist.gov
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 4-Piperidinol, 4-ethynyl-1-phenethyl- would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, the C-H stretches of the aromatic and aliphatic portions, and C-N stretching of the tertiary amine. nist.govthermofisher.com
Table 1: Predicted and Expected Spectroscopic Data for 4-Piperidinol, 4-ethynyl-1-phenethyl-
| Technique | Expected Observations | Reference |
| ¹H NMR | Signals for aromatic, piperidine, and acetylenic protons. | N/A |
| ¹³C NMR | Signals for phenyl, piperidine, and ethynyl carbons. | N/A |
| LC-MS | Predicted [M+H]⁺ at m/z 230.15395. | uni.lu |
| GC-MS | Characteristic fragmentation pattern after potential derivatization. | rsc.orgnist.gov |
| FTIR | Absorption bands for O-H, C≡C, aromatic C-H, aliphatic C-H, and C-N functional groups. | nist.govthermofisher.com |
Chromatographic Separation and Purification Methods (e.g., HPLC, UPLC)
Chromatographic techniques are essential for the separation and purification of 4-Piperidinol, 4-ethynyl-1-phenethyl- from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant methods for the analysis and purification of non-volatile compounds.
A reversed-phase HPLC or UPLC method would likely be developed, using a C18 or similar column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). rsc.org
Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to achieve optimal separation of the target compound from any impurities or by-products.
Detection would typically be performed using a UV detector, set at a wavelength where the aromatic phenethyl group absorbs, or a mass spectrometer for more selective and sensitive detection (LC-MS).
The development of a robust HPLC or UPLC method is critical for quality control, allowing for the accurate determination of the purity of synthesized batches of 4-Piperidinol, 4-ethynyl-1-phenethyl-.
Table 2: Typical Chromatographic Method Parameters for Analysis
| Parameter | Typical Condition | Reference |
| Column | Reversed-phase (e.g., C18) | rsc.org |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) | rsc.org |
| Mobile Phase B | Organic Solvent (e.g., Acetonitrile) | rsc.org |
| Elution | Gradient | rsc.org |
| Flow Rate | 0.2 - 1.0 mL/min | rsc.org |
| Detection | UV or Mass Spectrometry | rsc.org |
Q & A
Basic: What are the established synthetic routes for 4-ethynyl-1-phenethyl-4-piperidinol, and what experimental parameters are critical for optimizing yield?
Answer:
The synthesis of 4-piperidinol derivatives typically involves O-alkylation and N-amidation of intermediates like 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol (as outlined in Scheme 1 of Molecules (2012)) . Key parameters include:
- Decarboxylative ring-opening : Temperature control (80–100°C) and solvent choice (e.g., THF or DMF) for intermediates like 3-(4-chlorophenyl)-oxazolidin-2-one .
- Phenethyl group introduction : Use of phenethyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile), with reaction times >12 hours to ensure complete alkylation .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing 4-ethynyl-1-phenethyl-4-piperidinol and its intermediates?
Answer:
- 1H NMR : Critical for verifying substitution patterns on the piperidine ring (e.g., δ 3.5–4.0 ppm for piperidinol protons) and ethynyl/phenethyl groups (δ 2.5–3.0 ppm) .
- HRMS : Confirms molecular weight (e.g., expected [M+H]+ for C₁₅H₂₀N₂O: 245.165) .
- HPLC-PDA : Validates purity (>95%) using C18 columns with methanol/water gradients .
Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence the pharmacological activity of 4-piperidinol derivatives?
Answer:
- Electron-withdrawing groups (e.g., -CF₃) : Enhance binding to opioid receptors (e.g., 4-[3-(trifluoromethyl)phenyl]-4-piperidinol shows higher analgesic potency in murine models) .
- Phenethyl vs. benzyl substitutions : Phenethyl groups improve blood-brain barrier permeability due to increased lipophilicity (logP >2.5) .
- Hydroxy positioning : 4-Piperidinol analogues with equatorial hydroxyl groups exhibit better solubility and reduced hepatotoxicity .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data for 4-piperidinol derivatives across studies?
Answer:
- Standardized assays : Use of uniform pain models (e.g., tail-flick test in mice) to compare analogues like 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol .
- Metabolic stability screening : Incubate compounds with liver microsomes to identify confounding metabolites (e.g., N-oxides or hydroxylated derivatives) .
- Docking studies : Compare binding modes in μ-opioid vs. κ-opioid receptors to explain selectivity variations .
Basic: What are the key stability concerns for 4-ethynyl-1-phenethyl-4-piperidinol under storage and experimental conditions?
Answer:
- Oxidative degradation : Protect from light and store under nitrogen to prevent ethynyl group oxidation .
- pH sensitivity : Avoid aqueous solutions at pH >7 to prevent piperidine ring hydrolysis .
- Thermal stability : Decomposes above 200°C, releasing CO and NOx gases; use inert atmospheres for high-temperature reactions .
Advanced: How can computational methods guide the design of 4-piperidinol-based analogues with improved target selectivity?
Answer:
- QSAR modeling : Correlate substituent Hammett constants (σ) with IC₅₀ values for opioid receptor binding .
- Molecular dynamics : Simulate ligand-receptor interactions over 100-ns trajectories to optimize piperidinol ring conformation .
- ADMET prediction : Use tools like SwissADME to balance solubility (TPSA <80 Ų) and permeability (logP 2–3.5) .
Basic: What are the critical steps for validating synthetic intermediates in the 4-piperidinol derivative pathway?
Answer:
- Intermediate 3 (1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol) : Confirm via FTIR (N-H stretch at ~3300 cm⁻¹) and TLC (Rf 0.5 in ethyl acetate/hexane) .
- Ethynylation : Monitor by GC-MS for acetylene incorporation (m/z 39 fragment) .
- Crystallization : Use ethyl acetate/hexane mixtures to isolate high-purity (>98%) solids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
